2-Oxo-2-(3-(trifluoromethoxy)phenyl)ethyl acetate
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Overview
Description
2-Oxo-2-(3-(trifluoromethoxy)phenyl)ethyl acetate is a chemical compound with the molecular formula C11H9F3O4 and a molecular weight of 262.18 g/mol . This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an oxoethyl acetate moiety. The trifluoromethoxy group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 2-Oxo-2-(3-(trifluoromethoxy)phenyl)ethyl acetate can be achieved through several synthetic routes. One common method involves the reaction of 3-(trifluoromethoxy)benzaldehyde with ethyl acetate in the presence of a base, such as sodium hydride, to form the desired product. The reaction typically proceeds under mild conditions and yields the compound in good purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
2-Oxo-2-(3-(trifluoromethoxy)phenyl)ethyl acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced by other nucleophiles .
Major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Oxo-2-(3-(trifluoromethoxy)phenyl)ethyl acetate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethoxy group makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals .
In biology and medicine, the compound is studied for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific molecular pathways. Additionally, its chemical properties make it useful in the design of diagnostic agents and imaging probes.
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of 2-Oxo-2-(3-(trifluoromethoxy)phenyl)ethyl acetate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-Oxo-2-(3-(trifluoromethoxy)phenyl)ethyl acetate can be compared with other similar compounds, such as 2-Oxo-2-(4-(trifluoromethoxy)phenyl)ethyl acetate and 2-Oxo-2-(2-(trifluoromethoxy)phenyl)ethyl acetate. These compounds share the trifluoromethoxy group but differ in the position of the substituent on the phenyl ring. The position of the trifluoromethoxy group can influence the compound’s chemical properties and reactivity .
The uniqueness of this compound lies in its specific substitution pattern, which can affect its interactions with other molecules and its overall stability. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H9F3O4 |
---|---|
Molecular Weight |
262.18 g/mol |
IUPAC Name |
[2-oxo-2-[3-(trifluoromethoxy)phenyl]ethyl] acetate |
InChI |
InChI=1S/C11H9F3O4/c1-7(15)17-6-10(16)8-3-2-4-9(5-8)18-11(12,13)14/h2-5H,6H2,1H3 |
InChI Key |
TYTVMHYZGVLXRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(=O)C1=CC(=CC=C1)OC(F)(F)F |
Origin of Product |
United States |
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